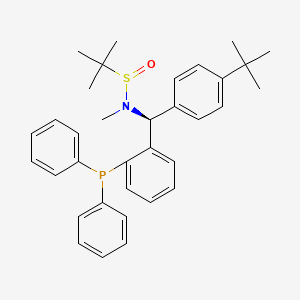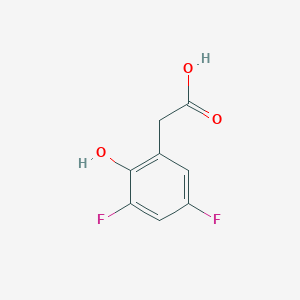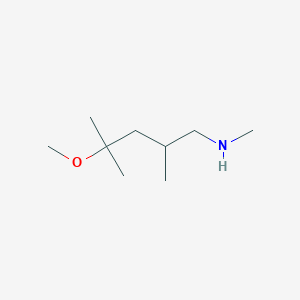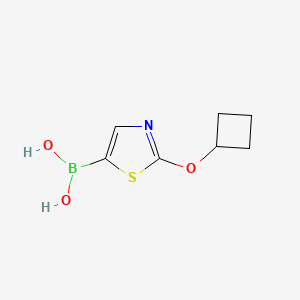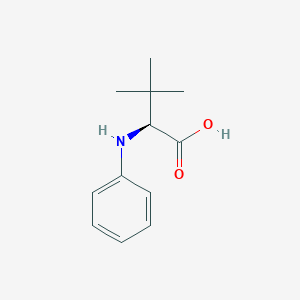![molecular formula C24H23F4N7O3 B13645470 5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)
5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FT671 is a potent, non-covalent, and selective inhibitor of ubiquitin-specific protease 7 (USP7). It has an inhibitory concentration (IC50) of 52 nanomolar and binds to the USP7 catalytic domain with a dissociation constant (Kd) of 65 nanomolar . FT671 has shown significant potential in cancer research due to its ability to modulate the levels of multiple proteins, including tumor suppressors and transcription factors .
準備方法
Synthetic Routes and Reaction Conditions
FT671 is synthesized through a series of chemical reactions involving the formation of a p-fluorophenyl group and a 3-fluoropyrazole group. These groups extend towards the finger’s subdomain and the catalytic center of USP7, respectively . The synthesis involves the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
The industrial production of FT671 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
化学反応の分析
Types of Reactions
FT671 undergoes several types of chemical reactions, including:
Oxidation: FT671 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in FT671.
Substitution: FT671 can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogens and other nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of FT671 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
FT671 has a wide range of scientific research applications, including:
Chemistry: FT671 is used as a tool compound to study the role of USP7 in various biochemical pathways.
Biology: It is used to investigate the effects of USP7 inhibition on cellular processes such as protein degradation and signal transduction.
作用機序
FT671 exerts its effects by selectively inhibiting USP7, a deubiquitinase involved in the regulation of various cellular processes. By binding to the catalytic domain of USP7, FT671 prevents the deubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome system . This results in the modulation of multiple signaling pathways, including those involving tumor suppressors such as p53 .
類似化合物との比較
Similar Compounds
FT827: A covalent inhibitor of USP7 with similar binding properties.
HBX4418: Another USP7 inhibitor with a different mechanism of action.
P5091: A USP7 inhibitor that has shown efficacy in preclinical cancer models.
Uniqueness of FT671
FT671 is unique due to its non-covalent binding mechanism and high selectivity for USP7. Unlike covalent inhibitors, FT671 binds reversibly to the catalytic domain of USP7, allowing for more precise modulation of its activity . This makes FT671 a valuable tool for studying the role of USP7 in various biological processes and for developing targeted therapies.
特性
IUPAC Name |
5-[[1-[4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNYSFLZAWBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F4N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
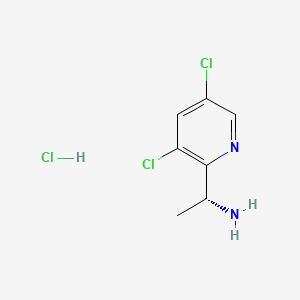
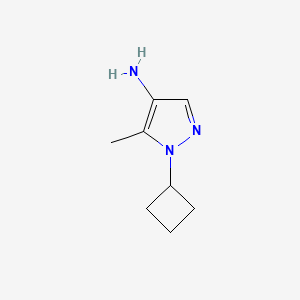
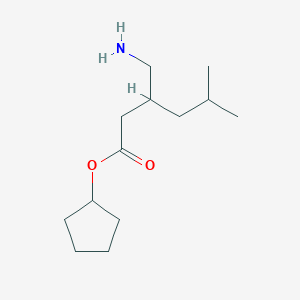
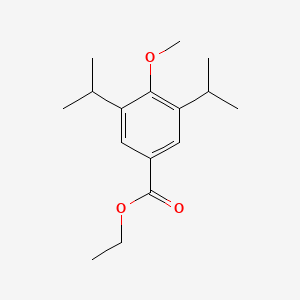
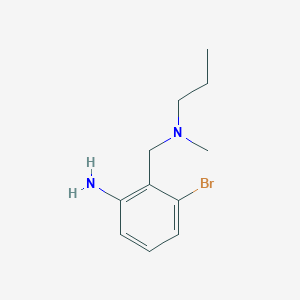
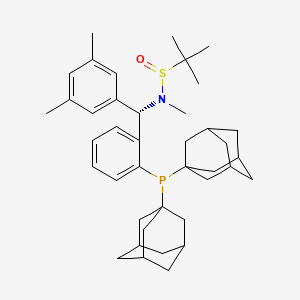
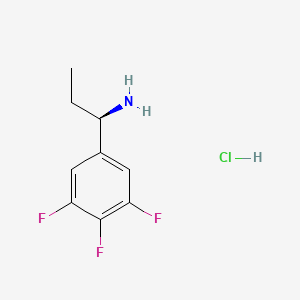
![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)

